molecular formula C12H9N5O B1596947 4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate CAS No. 36770-53-3

4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate

Cat. No. B1596947
CAS RN: 36770-53-3
M. Wt: 239.23 g/mol
InChI Key: SLDPUWPRJTUTMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridinium salts, which are structurally similar to the compound , have been widely studied and used in a variety of synthetic routes . They have been used in cyclization reactions due to their air stability, ease of use, and high efficiency .


Chemical Reactions Analysis

Pyridinium salts have been used in a variety of cyclization reactions due to their air stability, ease of use, and high efficiency . These 1,4-zwitterions, which contain multiple reaction sites, have been successfully used in the synthesis of three- to eight-membered cyclic compounds .

properties

IUPAC Name

1-hydroxy-4-(5-pyridin-4-yl-1,2,4-triazol-3-ylidene)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-17-7-3-10(4-8-17)12-14-11(15-16-12)9-1-5-13-6-2-9/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDPUWPRJTUTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=C3C=CN(C=C3)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381663
Record name 4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate

CAS RN

36770-53-3
Record name 4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Reactant of Route 2
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Reactant of Route 3
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Reactant of Route 4
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Reactant of Route 5
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Reactant of Route 6
4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate

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